{2-[2-(2-Aminoethoxy)ethoxy]ethyl}[2-(4-{2-[2-(2-aminoethoxy)ethoxy]ethyl}piperazin-1-yl)ethyl]amine
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Overview
Description
{2-[2-(2-Aminoethoxy)ethoxy]ethyl}[2-(4-{2-[2-(2-aminoethoxy)ethoxy]ethyl}piperazin-1-yl)ethyl]amine is a complex organic compound with multiple ethoxy and amino groups
Scientific Research Applications
Chemistry
In chemistry, {2-[2-(2-Aminoethoxy)ethoxy]ethyl}[2-(4-{2-[2-(2-aminoethoxy)ethoxy]ethyl}piperazin-1-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of polyamines with biological macromolecules. It may also serve as a ligand in the development of new drugs or as a probe in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving polyamine metabolism.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its multiple functional groups allow for the creation of materials with specific properties, such as increased flexibility or enhanced thermal stability.
Mechanism of Action
Target of Action
The primary targets of a compound are usually proteins such as enzymes, receptors, or ion channels within the body. These targets play crucial roles in various biological processes. Identifying the primary targets involves experimental methods like affinity chromatography or computational methods like molecular docking .
Mode of Action
This refers to how the compound interacts with its targets. It could inhibit or activate the target’s function, leading to changes in downstream biological processes. The mode of action is often elucidated through a combination of experimental studies and computational modeling .
Biochemical Pathways
These are a series of chemical reactions occurring within a cell. The compound can affect these pathways by interacting with one or more components, leading to changes in the cell’s function .
Pharmacokinetics
This involves the study of how the body absorbs, distributes, metabolizes, and excretes the compound. These properties significantly impact the compound’s bioavailability and therapeutic effect .
Result of Action
The molecular and cellular effects of the compound’s action can be diverse, ranging from changes in gene expression to alterations in cellular morphology. These effects are usually studied using a combination of molecular biology, biochemistry, and cell biology techniques .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(2-Aminoethoxy)ethoxy]ethyl}[2-(4-{2-[2-(2-aminoethoxy)ethoxy]ethyl}piperazin-1-yl)ethyl]amine involves multiple steps. One common method involves the reaction of 2-(2-(2-aminoethoxy)ethoxy)ethanol with 1,4-dibromobutane to form an intermediate. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
{2-[2-(2-Aminoethoxy)ethoxy]ethyl}[2-(4-{2-[2-(2-aminoethoxy)ethoxy]ethyl}piperazin-1-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Comparison with Similar Compounds
Similar Compounds
- {2-[2-(2-Aminoethoxy)ethoxy]ethyl}amine
- {2-[2-(2-Aminoethoxy)ethoxy]ethyl}piperazine
- {2-[2-(2-Aminoethoxy)ethoxy]ethyl}[2-(4-{2-[2-(2-aminoethoxy)ethoxy]ethyl}piperazin-1-yl)ethyl]amine
Uniqueness
This compound is unique due to its combination of multiple ethoxy and amino groups, which provide it with a high degree of reactivity and versatility. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[2-[2-[2-[4-[2-[2-(2-aminoethoxy)ethoxy]ethyl]piperazin-1-yl]ethylamino]ethoxy]ethoxy]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H41N5O4/c19-1-11-24-15-17-26-13-4-21-3-5-22-6-8-23(9-7-22)10-14-27-18-16-25-12-2-20/h21H,1-20H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAVAOHGTZKRGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNCCOCCOCCN)CCOCCOCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H41N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.